Cas no 61-53-0 (N-ethyl-2-(1H-indol-3-yl)ethanamine)

N-ethyl-2-(1H-indol-3-yl)ethanamine structure
61-53-0 structure
Product Name:N-ethyl-2-(1H-indol-3-yl)ethanamine
CAS No:61-53-0
MF:C12H16N2
MW:188.268842697144
CID:1629006
PubChem ID:6092
Update Time:2025-04-21

N-ethyl-2-(1H-indol-3-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-2-(1H-indol-3-yl)ethanamine
    • 3-[2-(ETHYLAMINO)ETHYL]INDOLE
    • SCHEMBL3244110
    • Q3491205
    • TZWUSTVNAVKAPA-UHFFFAOYSA-N
    • N-ethyl-tryptamine
    • 1H-Indole-3-ethanamine, N-ethyl-
    • BRN 0137776
    • UNII-M6X6KY3BQH
    • M6X6KY3BQH
    • BDBM50025214
    • CHEMBL3330640
    • 61-53-0
    • 3-(2-(Ethylamino)ethyl)indole
    • DTXSID90209848
    • N-ethyl-tryptamin
    • N-Ethyltryptamine
    • INDOLE, 3-(2-(ETHYLAMINO)ETHYL)-
    • SCHEMBL1972829
    • AKOS009065721
    • 1H-Indole-3-ethanamine, N-ethyl-(9CI)
    • 5-22-10-00049 (Beilstein Handbook Reference)
    • DTXCID40132339
    • Inchi: 1S/C12H16N2/c1-2-13-8-7-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,13-14H,2,7-8H2,1H3
    • InChI Key: TZWUSTVNAVKAPA-UHFFFAOYSA-N
    • SMILES: N1C=C(C2C=CC=CC1=2)CCNCC

Computed Properties

  • Exact Mass: 188.13148
  • Monoisotopic Mass: 188.131349
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 27.8

Experimental Properties

  • Density: 1.066
  • Boiling Point: 348.5°C at 760 mmHg
  • Flash Point: 164.6°C
  • Refractive Index: 1.606
  • PSA: 27.82
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